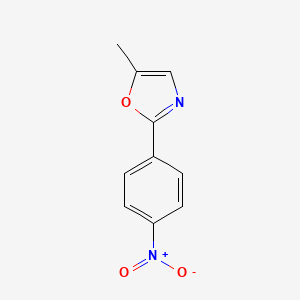

5-Methyl-2-(4-nitrophenyl)oxazole

Descripción

5-Methyl-2-(4-nitrophenyl)oxazole is a heterocyclic organic compound featuring an oxazole core substituted with a methyl group at the C5 position and a 4-nitrophenyl group at the C2 position. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, is highly tunable for electronic and steric modifications, making it a valuable scaffold in medicinal and materials chemistry. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which can enhance reactivity, stabilize charge distribution, and influence intermolecular interactions.

Propiedades

Fórmula molecular |

C10H8N2O3 |

|---|---|

Peso molecular |

204.18 g/mol |

Nombre IUPAC |

5-methyl-2-(4-nitrophenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-11-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |

Clave InChI |

XNHKMMPILHPKAH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Electronic Properties

The photophysical and electronic behavior of oxazole derivatives is highly dependent on substituents. For example:

- 5-Methyl-2-(p-methylphenyl)-4-acetyl oxazole (MMPAO) : Contains a methyl group at the phenyl ring, which provides mild electron-donating effects. This compound exhibits redshifted absorption compared to nitro-substituted analogs due to reduced electron-withdrawing capacity .

- 5-Methyl-2-(4-nitrophenyl)oxazole : The nitro group significantly lowers the electron density of the oxazole ring, enhancing its electron-accepting capacity. This property is critical for applications in organic electronics, such as in electron-transport layers .

Table 1: Substituent Effects on Photophysical Properties

| Compound | Substituent (C2 Position) | λmax (nm) | Electron-Withdrawing Capacity |

|---|---|---|---|

| 5-Methyl-2-(4-nitrophenyl)oxazole | 4-Nitrophenyl | 320–340* | High |

| MMPAO | p-Methylphenyl | 290–310 | Low |

| MDPAPAO | p-Diphenylaminophenyl | 380–400 | Very Low (electron-donating) |

*Estimated based on nitro-substituted analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.